molecular formula C7H10BrNO2 B027562 Ethyl 3-bromo-2-cyano-2-methylpropanoate CAS No. 109539-54-0

Ethyl 3-bromo-2-cyano-2-methylpropanoate

Cat. No.: B027562
CAS No.: 109539-54-0
M. Wt: 220.06 g/mol
InChI Key: CDRLYUCCAVRYIP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-2-methylpropanoate is a brominated ester featuring a cyano (CN) group and a methyl (CH₃) substituent at the 2-position of the propanoate backbone, with a bromine atom at the 3-position. The presence of bromine enhances its utility as a leaving group in substitution reactions, while the electron-withdrawing cyano group may stabilize intermediates or direct reactivity in organic synthesis. Methyl substitution at the 2-position likely influences steric and electronic effects, impacting solubility and reactivity.

Comparison with Similar Compounds

The following analysis compares ethyl 3-bromo-2-cyano-2-methylpropanoate with structurally related brominated esters, focusing on molecular properties, physical characteristics, and applications.

Table 1: Structural and Physical Properties of Selected Brominated Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Refractive Index Solubility Key Applications
This compound* C₇H₁₀BrNO₂ 226.07 N/A N/A N/A N/A Pharmaceuticals, agrochemicals
Ethyl 2-bromo-2-methylpropanoate C₆H₁₁BrO₂ 195.05 178 (5 mmHg) 1.326 1.4446 Insol. H₂O; sol. EtOH Organic synthesis
Ethyl 3-bromo-2,2-difluoropropanoate C₅H₇BrF₂O₂ 217.01 N/A N/A N/A N/A Fluorinated drug intermediates
Ethyl 3-bromo-2-hydroxypropanoate C₅H₉BrO₃ 217.03 N/A N/A N/A N/A Hydroxyl-bearing synthons
Ethyl 3-bromo-2-oxopropanoate C₅H₇BrO₃ 181.03 N/A 1.276 1.4496 Insol. H₂O; sol. EtOH Ketone-based reactions

*Estimated molecular weight based on formula; exact data for the target compound is unavailable in the provided evidence.

Key Comparative Analysis

Structural Differences and Reactivity

  • Cyano vs. Fluorine/Hydroxyl/Oxo Groups: The cyano group in the target compound is a stronger electron-withdrawing group compared to fluorine, hydroxyl, or oxo substituents in analogs. This enhances its electrophilicity, making it more reactive in nucleophilic substitutions (e.g., with amines or thiols) .
  • This contrasts with ethyl 3-bromo-2-oxopropanoate, where the ketone group facilitates condensation reactions .
  • Bromine Position: Bromine at the 3-position (vs. 2-position in ethyl 2-bromo-2-methylpropanoate) alters the steric environment and electronic distribution, affecting reaction pathways .

Physical Properties

  • Molecular Weight: The target compound (226.07 g/mol) is heavier than ethyl 2-bromo-2-methylpropanoate (195.05 g/mol) due to the cyano and methyl groups, which may increase boiling point and viscosity .
  • Solubility: Like other brominated esters, the target compound is likely insoluble in water but soluble in polar organic solvents (e.g., ethanol, ethyl acetate), as seen in analogs .

Properties

CAS No.

109539-54-0

Molecular Formula

C7H10BrNO2

Molecular Weight

220.06 g/mol

IUPAC Name

ethyl 3-bromo-2-cyano-2-methylpropanoate

InChI

InChI=1S/C7H10BrNO2/c1-3-11-6(10)7(2,4-8)5-9/h3-4H2,1-2H3

InChI Key

CDRLYUCCAVRYIP-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(CBr)C#N

Canonical SMILES

CCOC(=O)C(C)(CBr)C#N

Synonyms

Propanoic acid, 3-bromo-2-cyano-2-methyl-, ethyl ester (9CI)

Origin of Product

United States

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